![molecular formula C20H24N2O2 B5559230 2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5559230.png)

2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

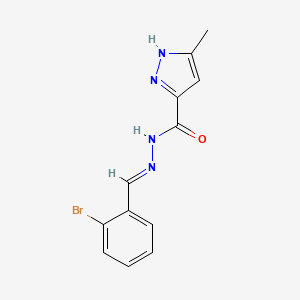

Synthesis Analysis

The synthesis of compounds related to 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol involves multiple steps, including reactions like Sonogashira coupling, which is a common method for forming carbon-carbon bonds between an alkyne and an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. For instance, Liu Qiao-r (2014) synthesized a similar compound through Sonogashira coupling, which might provide insights into the synthesis of 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Liu Qiao-r, 2014).

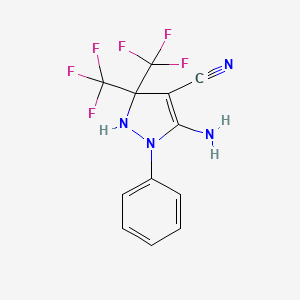

Molecular Structure Analysis

The molecular structure of compounds akin to 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol is often analyzed using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the study by S. Moser, V. Bertolasi, and K. Vaughan (2005) on a related compound utilized X-ray diffraction to determine the crystal structure, revealing disorder in the methoxycarbonyl group and providing insights into the molecular structure (Moser, Bertolasi, & Vaughan, 2005).

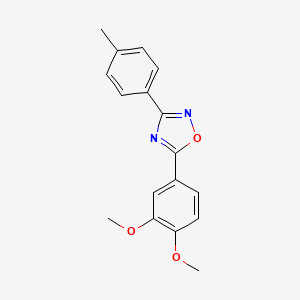

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be influenced by their functional groups and molecular structure. The study of their reactions can reveal pathways to functionalize the compound or alter its properties. For instance, the work by Tomoshige Kobayashi et al. (1990) discussed the synthesis of phenyl-substituted pyridines, which might share mechanistic similarities with reactions involving 2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Kobayashi, Kawate, Kakiuchi, & Kato, 1990).

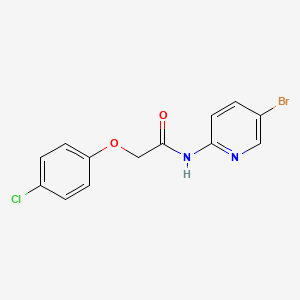

Scientific Research Applications

Synthesis Techniques and Molecular Reactivity

Tandem Ring-Closing Metathesis and Radical Cyclization : A study by Clive and Cheng (2001) explores the use of α,ω-(Phenylseleno) carbonyl compounds in anionic reactions to afford bicyclic products through sequential ring-closing metathesis and radical cyclization, showcasing methodologies that could be relevant for synthesizing complex structures similar to 2-methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol (Clive & Cheng, 2001).

Stereoselective Michael Addition : Singh et al. (2013) demonstrated the efficiency of a pyrrolidine-based catalyst for the asymmetric Michael addition, a key reaction that could potentially be employed in the synthesis of complex molecules including azetidinyl derivatives (Singh et al., 2013).

Azetidinones as CNS Active Agents : Thomas et al. (2016) synthesized and evaluated Schiff’s bases and 2-azetidinones, highlighting the potential of the azetidinone skeleton as a CNS active agent. This suggests that derivatives of azetidinones, like the compound , may have applications in CNS drug development (Thomas et al., 2016).

properties

IUPAC Name |

[4-(3-hydroxy-3-methylbutyl)phenyl]-(3-pyridin-3-ylazetidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-20(2,24)10-9-15-5-7-16(8-6-15)19(23)22-13-18(14-22)17-4-3-11-21-12-17/h3-8,11-12,18,24H,9-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVJEQUTCPOFQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CC(C2)C3=CN=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-{[3-(3-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-2-butanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)

![6-(2-chlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559161.png)

![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[5-iodo-2-(methylthio)-3-thienyl]methylene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5559196.png)

![1-[(5-chloro-2-thienyl)carbonyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5559222.png)

![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)